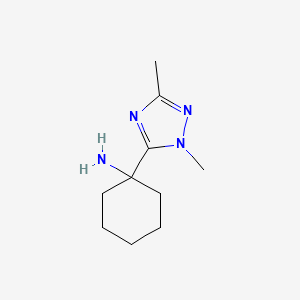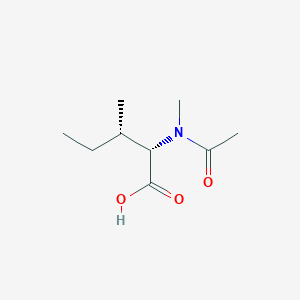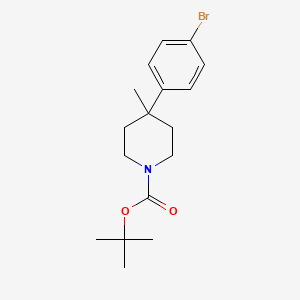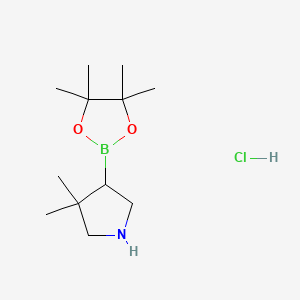
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a butoxyethyl group, which itself is further substituted with a bromo group
Métodos De Preparación
The synthesis of 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and progressively introducing the butoxyethyl and bromo substituents through a series of substitution and addition reactions .
Análisis De Reacciones Químicas
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo groups can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes under specific conditions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common reagents used in these reactions include bromine, aluminum chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(2-bromo-1-butoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromo groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparación Con Compuestos Similares
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromo substituent on the benzene ring.
1-Bromo-2-ethylbenzene: A compound with an ethyl group and a bromo group on the benzene ring.
1-Bromo-2-methylbenzene: A compound with a methyl group and a bromo group on the benzene ring.
Propiedades
Fórmula molecular |
C12H16Br2O |
|---|---|
Peso molecular |
336.06 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3 |
Clave InChI |
ALEQNCFALGKJEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



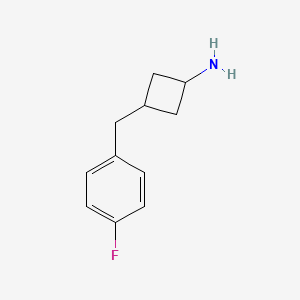
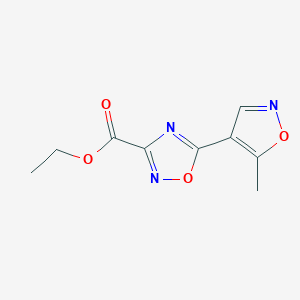
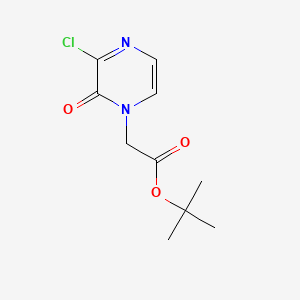
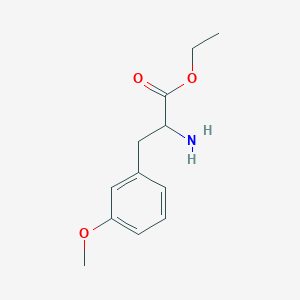
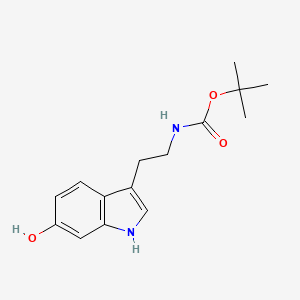
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
